Montirelin

Description

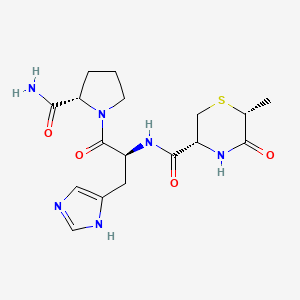

Structure

3D Structure

Properties

IUPAC Name |

(3R,6R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-6-methyl-5-oxothiomorpholine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O4S/c1-9-15(25)22-12(7-28-9)16(26)21-11(5-10-6-19-8-20-10)17(27)23-4-2-3-13(23)14(18)24/h6,8-9,11-13H,2-5,7H2,1H3,(H2,18,24)(H,19,20)(H,21,26)(H,22,25)/t9-,11+,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHMQGIMHQPMEB-IXOXFDKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(CS1)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@@H](CS1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301034132 | |

| Record name | Montirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90243-66-6 | |

| Record name | Montirelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90243-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Montirelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090243666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Montirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONTIRELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30MUJ6YYUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Montirelin in Neuronal Recovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), has emerged as a promising agent for promoting neuronal recovery following injury. Also known as CG-3703 or NS-3, this tripeptide demonstrates enhanced central nervous system (CNS) stimulation with greater potency and a longer duration of action than its endogenous counterpart.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role in neuronal recovery. It synthesizes key findings from preclinical studies, detailing the signaling pathways, experimental evidence, and quantitative data that underpin its neuroprotective and restorative effects.

Core Mechanism of Action: TRH Receptor Activation and Downstream Signaling

The primary mechanism of action of this compound is its function as an agonist at TRH receptors.[2] this compound exhibits a high affinity for these G-protein coupled receptors, with a reported inhibitory constant (Ki) of 35.2 nM in rat brain tissue.[2] This binding initiates a cascade of intracellular signaling events that are central to its neuroprotective effects.

The Gq/11-PLC-IP3-Ca2+ Signaling Pathway

Upon binding to the TRH receptor, this compound activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This transient increase in intracellular calcium is a critical event that initiates various downstream cellular responses aimed at promoting neuronal survival and function.

Neuroprotective and Neurorestorative Effects: Evidence from Preclinical Models

Preclinical studies utilizing animal models of neuronal injury have provided substantial evidence for the efficacy of this compound in promoting recovery. These studies highlight its ability to improve neurological outcomes, enhance cellular metabolism, and modulate key neurotransmitter systems.

Traumatic Brain Injury (TBI)

In a fluid-percussion model of traumatic brain injury in rats, administration of this compound (CG3703) 30 minutes post-trauma demonstrated significant therapeutic benefits. All animals treated with this compound survived, in stark contrast to the 58% mortality rate observed in the saline-treated control group. Furthermore, this compound-treated animals exhibited significantly improved chronic neurological scores.

Experimental Protocol: Fluid-Percussion TBI Model

-

Animal Model: Adult male Sprague-Dawley rats.

-

Injury Induction: A fluid-percussion device is used to deliver a transient pressure pulse (2.0-2.4 atm) to the exposed dura mater, inducing a moderately severe brain injury.

-

Treatment: this compound (CG3703) is administered intravenously 30 minutes after the injury.

-

Outcome Measures:

-

Survival Rate: Monitored over a 4-week period.

-

Neurological Scoring: A composite scoring system is used to assess motor and sensory function at regular intervals post-injury.

-

In Vivo 31P-NMR Spectroscopy: To evaluate changes in brain intracellular metabolism, including the phosphocreatine-to-inorganic phosphate ratio (PCr/Pi) and phosphomonoester levels.

-

References

- 1. Motilin and its receptor are expressed in the dorsal horn in a rat model of acute incisional pain: Intrathecal motilin injection alleviates pain behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An analogue of thyrotropin-releasing hormone improves outcome after brain injury: 31P-NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Montirelin's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Montirelin (also known as CG-3703 or NS-3) is a synthetic, orally active analogue of the endogenous neuropeptide, Thyrotropin-Releasing Hormone (TRH). Engineered for greater metabolic stability and enhanced central nervous system (CNS) activity compared to its parent compound, this compound exhibits potent and prolonged effects on neural circuits.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action, pharmacokinetics, and pharmacodynamics within the CNS. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows. This guide is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of TRH analogues for CNS disorders.

Mechanism of Action: TRH Receptor Agonism

This compound exerts its effects by acting as a high-affinity agonist at TRH receptors, which are G-protein coupled receptors (GPCRs) found throughout the central nervous system.[1][2] Upon binding, this compound activates the Gαq/11 subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevation of intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG initiate a cascade of downstream signaling events that modulate neuronal excitability, neurotransmitter release, and gene expression.

Quantitative Pharmacological Data

Preclinical studies have characterized the binding affinity, pharmacokinetics, and in vivo CNS effects of this compound. The data highlight its high affinity for TRH receptors and a prolonged duration of action in the brain that is not predicted by its plasma half-life.

Table 1: Receptor Binding and Pharmacokinetic Parameters

| Compound | Parameter | Value | Species | Tissue/Matrix | Reference |

| This compound | Ki | 35.2 nM | Rat | Brain | [1] |

| t½ (plasma) | 14.1 minutes | Rat | Plasma | ||

| Taltirelin (comparator) | Ki | 311 nM | Rat | Brain | |

| t½ (plasma) | 23.0 minutes | Rat | Plasma |

Table 2: In Vivo CNS Pharmacodynamic Effects

| Model System / Assay | Dose (i.v.) | Effect | Species | Reference |

| Ex Vivo [³H]-Me-TRH Binding | 0.1 - 3 mg/kg | Significant reduction in TRH receptor Bmax, lasting at least 120 minutes. | Rat | |

| Prolactin Secretion Assay | 500 µg | Postponed nocturnal prolactin peaks by 3-4 hours; blocked prolactin peaks induced by a DA-release blocker. | Rat | |

| Neonatal Locomotion | Not specified | Activated locomotion in 3-day-old rat pups, producing a gait pattern indistinguishable from spontaneous walking in older pups. | Rat |

Experimental Protocols

The following sections detail the methodologies used in key experiments to elucidate this compound's CNS effects.

Protocol: Ex Vivo TRH Receptor Binding Assay

This protocol is based on the methodology described by Urayama et al. (2001) to determine in vivo receptor occupancy.

Objective: To measure the occupancy of brain TRH receptors by this compound following systemic administration.

Materials:

-

Male Wistar rats

-

This compound (dissolved in saline)

-

[³H]-methyl-TRH (radioligand)

-

Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid and vials

-

Glass-fiber filters

-

Tissue homogenizer

-

Centrifuge

-

Scintillation counter

Procedure:

-

Animal Dosing: Administer this compound (0.1 - 3 mg/kg) or vehicle (saline) intravenously (i.v.) to rats.

-

Tissue Collection: At specified time points post-injection (e.g., 60 and 120 minutes), euthanize animals and rapidly dissect the whole brain.

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the crude membrane fraction. Wash the pellet by resuspension and re-centrifugation.

-

Binding Assay: Resuspend the final membrane pellet. Incubate aliquots of the membrane preparation with a saturating concentration of [³H]-Me-TRH.

-

Separation: Terminate the incubation by rapid filtration through glass-fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold buffer.

-

Quantification: Place filters in scintillation vials with scintillation fluid. Measure the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled TRH). Compare the maximal number of binding sites (Bmax) in this compound-treated animals to vehicle-treated controls to determine the percentage of receptor occupancy.

Protocol: In Vivo Microdialysis for Neurotransmitter Release

This protocol is a synthesized methodology based on standard practices for measuring drug-induced neurotransmitter changes in the CNS.

Objective: To measure the effect of this compound on extracellular levels of acetylcholine and norepinephrine in a specific brain region (e.g., prefrontal cortex or hippocampus).

Materials:

-

Male Wistar rats

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12)

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound (dissolved in aCSF)

-

Fraction collector (refrigerated)

-

HPLC system with electrochemical or mass spectrometry detection

-

Anesthetic and surgical tools

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Baseline Collection: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1.5 µL/min). After a stabilization period, collect several baseline dialysate samples (e.g., every 20 minutes) into vials in a refrigerated fraction collector.

-

Drug Administration: Administer this compound, either systemically (i.p. or i.v.) or locally through the microdialysis probe (retrodialysis).

-

Post-Treatment Collection: Continue collecting dialysate fractions for a defined period (e.g., 2-3 hours) post-drug administration.

-

Sample Analysis: Analyze the collected dialysate samples for acetylcholine and norepinephrine concentrations using a validated HPLC-based method.

-

Data Analysis: Express the neurotransmitter concentrations in each fraction as a percentage of the average baseline concentration. Use statistical analysis (e.g., ANOVA) to determine the significance of any changes over time compared to a vehicle-treated control group.

Summary of CNS Effects and Therapeutic Implications

This compound's pharmacological profile demonstrates its potential as a CNS-acting agent. Its ability to potently and sustainably occupy TRH receptors in the brain, despite a short plasma half-life, indicates effective blood-brain barrier penetration and retention at the target site. This prolonged receptor engagement is the basis for its observed CNS effects.

The stimulation of motor activity in neonate rats suggests this compound can act on spinal cord or brainstem circuits to modulate motor output. Furthermore, evidence that it can modulate dopamine release points to a broader interaction with key neurotransmitter systems. Clinically, TRH and its analogues have been investigated for a range of conditions, including depression, spinocerebellar ataxia, and disorders of consciousness. The enhanced stability and CNS activity of this compound make it a compelling candidate for further investigation into these and other neurological and psychiatric disorders.

References

The Thyrotropin-Releasing Hormone Analogue Montirelin: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Montirelin (also known as CG-3703 or NS-3) is a potent, synthetic analogue of the endogenous neuropeptide thyrotropin-releasing hormone (TRH). Developed to exhibit enhanced central nervous system (CNS) activity and metabolic stability compared to its natural counterpart, this compound has shown promise in preclinical models for a range of neurological conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, intended to serve as a resource for researchers and professionals in the field of drug development. Detailed experimental protocols, where publicly available, and quantitative data are presented to facilitate further investigation and application of this intriguing compound.

Introduction: The Quest for Stable TRH Analogues

Thyrotropin-releasing hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH₂, plays a crucial role in the neuroendocrine system, primarily by stimulating the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary.[1] Beyond its hormonal effects, TRH exhibits a wide array of effects within the central nervous system, including analeptic, antidepressant, and neuroprotective actions. However, the therapeutic potential of native TRH is severely limited by its rapid degradation by peptidases in the bloodstream and tissues, resulting in a very short biological half-life.

This limitation spurred the development of synthetic TRH analogues with improved metabolic stability and enhanced CNS activity. The primary goals in designing these analogues have been to modify the core tripeptide structure to protect it from enzymatic cleavage while retaining or even augmenting its affinity for TRH receptors.[2] this compound emerged from these efforts as a promising candidate with a modified N-terminal residue and a substitution at the C-terminus, conferring greater potency and a longer duration of action.[3]

Discovery and Preclinical Pharmacology of this compound

This compound, chemically named N-[[(3R,6R)-6-methyl-5-oxo-thiomorpholinyl] carbonyl]-L-histidyl-L-prolinamide, was designed as a metabolically stable TRH analogue with potent CNS-stimulatory properties.[4] Preclinical studies have demonstrated its efficacy in various animal models of neurological and cognitive impairment.

Cognitive Enhancement and Neuroprotection

This compound has shown significant potential in improving cognitive function in preclinical studies. In rat models, it has been effective in ameliorating amnesia induced by scopolamine, electroconvulsive shock, and cycloheximide.[3] Notably, a dose of 0.3 mg/kg of this compound was found to significantly reverse scopolamine-induced memory disruption in maze performance tests in rats. These findings suggest that this compound possesses more potent antiamnesic effects than native TRH. The neuroprotective capacity of this compound is an area of active investigation, with studies exploring its effects in experimental models of dementia.

CNS Stimulant Activity

A hallmark of this compound's pharmacological profile is its stimulant effect on the central nervous system. In neonatal rats, this compound has been shown to activate locomotion, suggesting a modulatory role in neuronal excitability and the release of intrinsic rhythmicity. This CNS stimulant activity is a key differentiator from other TRH analogues and underscores its potential for conditions characterized by depressed neurological function.

Endocrine Effects

As a TRH analogue, this compound retains the ability to influence the endocrine system. It stimulates the release of prolactin from the pituitary gland. Dose-response studies with TRH and its analogues have shown a clear relationship between the administered dose and the subsequent release of TSH and prolactin.

Synthesis of this compound

General Synthetic Workflow

The synthesis of this compound can be conceptually broken down into the formation of two key fragments, followed by their coupling and deprotection.

Experimental Protocols (Illustrative)

The following sections provide illustrative protocols for the key synthetic steps based on general methodologies for peptide synthesis and the preparation of similar heterocyclic compounds. Note: These are not the specific, validated protocols for this compound synthesis and should be adapted and optimized by qualified researchers.

The dipeptide fragment can be synthesized by solution-phase or solid-phase peptide synthesis. A representative solution-phase approach is described below.

Protocol:

-

Protection of L-Histidine: The α-amino group and the imidazole side chain of L-histidine are protected with suitable protecting groups (e.g., Boc for the α-amino group and Trt for the imidazole).

-

Activation of Protected L-Histidine: The carboxylic acid of the protected L-histidine is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

-

Coupling with L-Prolinamide: The activated L-histidine derivative is reacted with L-prolinamide in a suitable aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction is typically carried out at room temperature.

-

Purification: The protected dipeptide is purified by column chromatography.

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., trifluoroacetic acid for Boc group) to yield L-histidyl-L-prolinamide. A protocol for the preparation from L-histidyl-L-prolinamide dihydrobromide involves dissolving it in DMF and adding triethylamine under cooling.

The synthesis of this key heterocyclic intermediate is a more complex process. While a specific protocol for the (3R,6R) isomer is not detailed in readily available literature, general methods for the synthesis of 5-oxothiomorpholine-3-carboxylic acid involve cyclization reactions of appropriate precursors. An enantioselective synthesis could potentially start from a chiral precursor like L-cysteine.

Conceptual Synthetic Approach:

-

Starting Material: A chiral amino acid derivative that can provide the correct stereochemistry at the 3-position.

-

Ring Formation: Intramolecular cyclization to form the thiomorpholine ring.

-

Introduction of the Methyl Group: Stereoselective introduction of the methyl group at the 6-position.

-

Oxidation: Oxidation of the sulfur atom if necessary.

-

Purification: Purification of the final product by crystallization or chromatography.

Protocol:

-

Coupling: The carboxylic acid of (3R,6R)-6-methyl-5-oxothiomorpholine-3-carboxylic acid is activated and coupled with the free amino group of L-histidyl-L-prolinamide.

-

Purification: The crude this compound is purified using preparative high-performance liquid chromatography (HPLC).

-

Characterization: The final product is characterized by analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by acting as an agonist at TRH receptors, which are G-protein coupled receptors (GPCRs).

TRH Receptor Signaling

The binding of this compound to TRH receptors, primarily the TRH-R1 subtype, initiates a cascade of intracellular signaling events.

The primary signaling cascade involves the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum, where it binds to its receptor and triggers the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ and DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response. This can include the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

Quantitative Data

Quantitative data on the biological activity of this compound is crucial for understanding its potency and efficacy. The following tables summarize available data from preclinical studies.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Assay Type | Ki (nM) | Source |

| This compound | TRH Receptor (rat brain) | [³H]-Me-TRH displacement | 35.2 |

Table 2: In Vivo Efficacy in Cognitive Impairment Models

| Model | Species | This compound Dose | Effect | Source |

| Scopolamine-induced amnesia | Rat | 0.3 mg/kg | Significant reversal of memory disruption | |

| Electroconvulsive shock-induced amnesia | Rat | Not specified | Improvement in amnesia | |

| Cycloheximide-induced amnesia | Rat | Not specified | Improvement in amnesia | |

| Hypercapnia-induced learning deficits | Rat | Not specified | Reversal of learning deficits |

Table 3: CNS Stimulant Activity

| Model | Species | Effect | Source |

| Locomotor activity | 3-day-old rat pups | Activation of locomotion |

Analytical Characterization

The definitive identification and purity assessment of this compound require a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for the purification of this compound after synthesis and for assessing its purity. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with a modifier like trifluoroacetic acid) would be a typical starting point for method development.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound and its fragments, providing crucial information for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the complete structural characterization of this compound, confirming the connectivity of atoms and the stereochemistry of the molecule.

Conclusion

This compound represents a significant advancement in the development of TRH analogues with enhanced CNS activity and metabolic stability. Its potent cognitive-enhancing and neuroprotective effects in preclinical models suggest its therapeutic potential for a variety of neurological disorders. While detailed synthetic protocols remain proprietary, the general synthetic strategy is accessible through an understanding of peptide and heterocyclic chemistry. Further research, including detailed dose-response studies and elucidation of its full pharmacological profile, will be crucial in translating the preclinical promise of this compound into clinical applications. This technical guide serves as a foundational resource for researchers embarking on the study and development of this and similar compounds.

References

- 1. Correlation of Prolactin and Thyroid Hormone Concentration with Menstrual Patterns in Infertile Women - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dose-response studies with protirelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sequence-specific 1H NMR assignments and secondary structure of porcine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

Preclinical Neuroprotection by Montirelin and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montirelin is a synthetic analog of thyrotropin-releasing hormone (TRH), developed for enhanced central nervous system stimulation with greater potency and duration of action than the endogenous hormone.[1] While preclinical research specifically detailing the neuroprotective effects of this compound is limited in publicly accessible literature, extensive investigation into a closely related and more potent TRH analog, Taltirelin, provides a strong basis for understanding the potential neuroprotective mechanisms of this class of compounds. This technical guide will focus on the preclinical neuroprotective data available for Taltirelin as a representative of advanced TRH analogs, covering its mechanisms of action, quantitative efficacy in various models, and detailed experimental protocols. Taltirelin has shown significant promise in preclinical models of neurodegenerative diseases such as Parkinson's disease and spinocerebellar degeneration.[2][3]

Mechanism of Action

Taltirelin, and by extension other TRH analogs like this compound, are believed to exert their neuroprotective effects through a multi-faceted mechanism that goes beyond the traditional hormonal actions of TRH. The primary mechanism involves binding to TRH receptors in the central nervous system, which triggers a cascade of downstream signaling events.[2][4]

Key neuroprotective actions include:

-

Inhibition of Monoamine Oxidase B (MAO-B): Taltirelin has been shown to inhibit MAO-B, an enzyme involved in the degradation of dopamine. This action can reduce oxidative stress and protect dopaminergic neurons.

-

Reduction of Oxidative Stress and Apoptosis: Pre-treatment with Taltirelin has been demonstrated to reduce the generation of reactive oxygen species (ROS) and alleviate apoptosis in neuronal cell cultures exposed to toxins like MPP+ and rotenone.

-

Prevention of Pathological Protein Cleavage: Taltirelin can prevent the pathological cleavage of tau and α-synuclein, proteins implicated in the pathology of various neurodegenerative diseases.

-

Modulation of Neurotransmitter Systems: These compounds can enhance the release of key neurotransmitters, including dopamine, noradrenaline, and acetylcholine, which are crucial for motor control and cognitive function.

-

Activation of Pro-survival Signaling Pathways: The binding of TRH analogs to their receptors can activate intracellular signaling pathways such as the PI3K/Akt and MAPK/ERK1/2 pathways, which are known to promote cell survival.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies on Taltirelin, demonstrating its neuroprotective efficacy in various experimental models.

In Vitro Neuroprotection in Parkinson's Disease Models

Table 1: Neuroprotective Effects of Taltirelin in MPP+ and Rotenone-Treated SH-SY5Y Cells and Primary Midbrain Neurons

| Biomarker/Assay | Toxin and Concentration | Taltirelin Treatment | Outcome | Percent Change vs. Toxin Control |

| Cell Viability (SH-SY5Y) | MPP+ (50 µM) | 5 µM | Increased viability | +13.58% |

| MPP+ (100 µM) | 5 µM | Increased viability | +11.06% | |

| Rotenone (25 µM) | 5 µM | Increased viability | +19.26% | |

| Rotenone (50 µM) | 5 µM | Increased viability | +23.78% | |

| Cell Viability (Primary Midbrain Neurons) | MPP+ (10 µM) | 5 µM | Increased viability | (81.17 ± 1.10% vs. 67.23 ± 2.01%) |

| Nuclear Condensation (Apoptosis) | MPP+ (100 µM) | 5 µM | Decreased condensation | -46.37% |

| Rotenone (25 µM) | 5 µM | Decreased condensation | -36.52% | |

| Rotenone (50 µM) | 5 µM | Decreased condensation | -42.99% | |

| Phosphorylated Tau (p-tau S396) | MPP+ (1000 µM) | 5 µM | Reduced p-tau | -17.13% |

| Rotenone (50 µM) | 5 µM | Reduced p-tau | -10.12% | |

| α-synuclein N103 fragment | MPP+ (1000 µM) | 5 µM | Reduced fragment | -26.55% |

| Rotenone (50 µM) | 5 µM | Reduced fragment | -23.01% |

In Vivo Neuroprotection in Animal Models of Traumatic Brain Injury

Table 2: Effects of a Novel TRH Analog (2-ARA-53a) on Motor and Cognitive Recovery after Traumatic Brain Injury

| Animal Model | Injury Model | Treatment | Outcome Measure | Result |

| Rat | Lateral Fluid Percussion | 1.0 mg/kg 2-ARA-53a (IV, 30 min post-injury) | Motor Recovery | Marked improvement vs. vehicle |

| Mouse | Controlled Cortical Impact | 1.0 mg/kg 2-ARA-53a (IV, 30 min post-injury) | Motor Recovery | Improved vs. vehicle |

| Cognitive Performance (Water Maze) | Improved vs. vehicle |

Experimental Protocols

In Vitro Neuroprotection Assay Against MPP+ Induced Toxicity in SH-SY5Y Cells

This protocol is a common method for assessing the neuroprotective effects of compounds in a cellular model of Parkinson's disease.

-

Cell Culture and Differentiation:

-

Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

To induce a more neuron-like phenotype, cells are often treated with retinoic acid for several days.

-

-

Compound Treatment:

-

Differentiated cells are pre-treated with various concentrations of the test compound (e.g., Taltirelin) for a specified duration, typically 24 hours.

-

-

Induction of Neurotoxicity:

-

Neurotoxicity is induced by exposing the cells to 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP. The concentration and duration of MPP+ exposure are optimized to induce significant but not complete cell death.

-

-

Assessment of Neuroprotection:

-

Cell Viability: The MTT assay is commonly used to measure cell viability, which reflects mitochondrial function. A decrease in the conversion of MTT to formazan indicates reduced cell viability.

-

Apoptosis Assays: Methods such as Hoechst staining for nuclear condensation or TUNEL staining can be used to quantify apoptotic cells.

-

Western Blotting: To assess the levels of specific proteins involved in cell death and survival pathways (e.g., cleaved caspase-3, Bcl-2 family proteins, phosphorylated tau, α-synuclein fragments).

-

Animal Model of Traumatic Brain Injury: Lateral Fluid Percussion

This is a widely used and well-characterized model of traumatic brain injury in rodents.

-

Animal Preparation:

-

Adult male Sprague-Dawley rats are anesthetized.

-

A craniotomy is performed over the parietal cortex.

-

A rigid tube is sealed over the dura mater.

-

-

Injury Induction:

-

The tube is filled with saline and connected to a fluid percussion device.

-

A pendulum strikes a piston, delivering a brief fluid pulse to the intact dura, causing a controlled brain injury. The severity of the injury can be modulated by adjusting the force of the pendulum.

-

-

Drug Administration:

-

The test compound (e.g., a TRH analog) or vehicle is administered at a specific time point post-injury (e.g., 30 minutes) via a defined route (e.g., intravenous injection).

-

-

Behavioral and Neurological Assessment:

-

Motor Function: Motor deficits are assessed using tasks such as the beam walk test, rotarod test, or neurological severity score over several days or weeks post-injury.

-

Cognitive Function: Cognitive deficits, particularly in learning and memory, are evaluated using tasks like the Morris water maze.

-

-

Histological and Molecular Analysis:

-

At the end of the study, brain tissue is collected for histological analysis (e.g., to measure lesion volume) and molecular assays (e.g., to assess markers of inflammation, apoptosis, and neuronal survival).

-

Visualizations

Signaling Pathway of TRH Analog-Mediated Neuroprotection

Caption: Signaling pathways activated by TRH analogs leading to neuroprotection.

Experimental Workflow for In Vitro Neuroprotection Assay

Caption: Workflow for assessing in vitro neuroprotective effects of TRH analogs.

Conclusion

The preclinical data for Taltirelin, a potent TRH analog, strongly support its neuroprotective and functional benefits in models of both chronic neurodegenerative diseases and acute neurological injury. Its multifaceted mechanism of action, which includes enhancing neurotransmitter release, activating pro-survival signaling pathways, and reducing apoptosis and oxidative stress, makes it a compelling candidate for further investigation. While specific preclinical neuroprotection studies on this compound are not as readily available, the robust evidence for Taltirelin provides a solid foundation for the potential therapeutic application of this class of compounds in a range of neurological disorders. Further research is warranted to fully elucidate the comparative efficacy and specific mechanisms of different TRH analogs, including this compound.

References

The Role of Montirelin in Stimulating Consciousness After Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Montirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), has demonstrated significant potential as a therapeutic agent for stimulating consciousness following traumatic brain injury (TBI). Exhibiting greater potency and a longer duration of action than endogenous TRH, this compound's mechanism of action involves the activation of TRH receptors, leading to the modulation of key neurotransmitter systems implicated in arousal and awareness. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting this compound's role in consciousness recovery, details its molecular signaling pathways, and outlines experimental protocols for its evaluation.

Introduction

Disorders of consciousness (DoC) following traumatic brain injury represent a significant clinical challenge with limited therapeutic options. This compound (also known as CG-3703 or NS-3) has emerged as a promising CNS-stimulating agent. As a TRH analog, it is designed for enhanced potency and metabolic stability, allowing for more sustained central nervous system activity. This document aims to provide a comprehensive technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound for DoC.

Preclinical Evidence

Animal Models of Concussion and Consciousness Assessment

Preclinical studies have primarily utilized rodent models of concussion to evaluate the efficacy of this compound. A commonly employed method is the weight-drop model, which induces a diffuse brain injury.[1][2] Consciousness in these models is often assessed by measuring the duration of the loss of the righting reflex (LRR), an innate reflex in which an animal placed on its back will quickly right itself to a prone position. The time taken to recover this reflex is a quantifiable measure of the duration of unconsciousness.

Efficacy in Preclinical Models

Studies in mice have shown that this compound significantly shortens the duration of unconsciousness following head concussion.

Table 1: Effect of this compound on Recovery from Concussion-Induced Unconsciousness in Mice

| Treatment Group | Dose (mg/kg, i.v.) | Outcome Measure | Result |

| This compound | 0.03 - 0.1 | Latency to recovery of righting reflex | Shortened |

| This compound | 0.1 | Latency to recovery of spontaneous motor activity | Shortened |

| TRH | Higher doses required | Latency to recovery of righting reflex | Shortened |

Source: Data extrapolated from a study on the effects of this compound on coma caused by head concussion in mice.

Experimental Protocol: Weight-Drop Induced Concussion and Righting Reflex Assessment in Mice

A standardized protocol for inducing a weight-drop concussion and assessing the righting reflex is outlined below.

Objective: To induce a mild traumatic brain injury and quantify the duration of unconsciousness.

Materials:

-

Male C57BL/6 mice (25-30g)

-

Weight-drop device with a guided, free-falling weight

-

Anesthesia (e.g., isoflurane)

-

Timer

Procedure:

-

Anesthesia: Anesthetize the mouse using isoflurane.

-

Positioning: Place the anesthetized mouse in a prone position on a foam bed under the weight-drop device. The head should be fixed in a position that allows for a midline impact.

-

Injury Induction: A guided weight is dropped from a predetermined height onto the skull, between the lambda and bregma sutures. The weight and height are calibrated to induce a mild TBI without causing skull fracture.

-

Immediate Post-Injury: Immediately after impact, the mouse is placed in a supine position.

-

Righting Reflex Assessment: Start a timer immediately after placing the mouse on its back. The time until the mouse fully rights itself (all four paws on the ground) is recorded as the righting reflex recovery time.

-

Monitoring: Following the recovery of the righting reflex, the animal should be monitored for any signs of distress.

Clinical Evidence

While extensive clinical trial data is limited, an early human study investigated the efficacy of this compound in patients with neurological disturbances.

Table 2: Clinical Study of this compound in Patients with Disturbed Consciousness

| Parameter | Details |

| Drug | This compound (CG-3703) |

| Dosage | 0.5 mg, administered over 14 days |

| Patient Population | Patients with neurological disturbances |

| Primary Outcome | Improvement in consciousness |

| Efficacy | 73% of patients showed improvement in consciousness |

Source: Information based on a human study of this compound in patients with neurological disturbances.

Mechanism of Action

This compound exerts its effects by binding to and activating TRH receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. This activation ultimately leads to the stimulation of several neurotransmitter systems crucial for arousal and consciousness, including the cholinergic, noradrenergic, and dopaminergic systems.

TRH Receptor Signaling Pathway

The binding of this compound to the TRH receptor initiates a cascade of intracellular events:

Modulation of Neurotransmitter Systems

The activation of the TRH receptor signaling cascade by this compound leads to the downstream activation of key arousal-promoting neurotransmitter systems:

-

Cholinergic System: this compound enhances cholinergic neuronal activity, which is critical for attention, learning, and memory.

-

Noradrenergic System: Stimulation of noradrenergic neurons in the locus coeruleus by TRH analogs contributes to arousal and vigilance.

-

Dopaminergic System: this compound has been shown to indirectly stimulate dopamine release, which plays a role in motivation and motor control.

Experimental and Logical Workflow

The evaluation of this compound's efficacy in a preclinical setting typically follows a structured workflow.

References

Foundational Pharmacological Profile of Montirelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Montirelin (also known as CG-3703 or NS-3) is a potent, synthetic analogue of the endogenous neuropeptide, Thyrotropin-Releasing Hormone (TRH). Engineered for enhanced metabolic stability and central nervous system (CNS) activity, this compound exhibits a promising pharmacological profile for potential therapeutic applications in CNS disorders. This document provides a comprehensive technical overview of the foundational pharmacological studies of this compound, detailing its mechanism of action, receptor binding affinity, functional potency, and pharmacokinetic properties. Methodologies for key experimental procedures are described, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its core pharmacological characteristics.

Mechanism of Action

This compound exerts its pharmacological effects by acting as an agonist at TRH receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade initiated by this compound upon binding to the TRH receptor is the activation of the Gq/11 protein pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to the diverse physiological responses mediated by TRH and its analogues, including their effects on the central nervous system.

Furthermore, this compound has been shown to modulate central cholinergic and noradrenergic systems. Its analeptic (CNS stimulant) effects are believed to be mediated, at least in part, through the enhanced release of acetylcholine in key brain regions like the cortex and hippocampus.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound, based on preclinical studies.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Parameter | Value | Species | Tissue/System | Radioligand | Reference |

| Ki (nM) | 35.2 | Rat | Brain | [3H]-Me-TRH | [1] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: In Vivo Pharmacokinetics of this compound in Rats

| Parameter | Value | Route of Administration | Species | Reference |

| Elimination Half-life (t1/2) | 14.1 min | Intravenous (i.v.) | Rat | [1] |

Elimination Half-life (t1/2): The time required for the concentration of a drug in the body to be reduced by half.

Signaling Pathways and Experimental Workflows

This compound-Activated TRH Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by this compound upon binding to the TRH receptor.

Experimental Workflow for Pharmacological Characterization

The diagram below outlines a typical experimental workflow for the foundational pharmacological characterization of a TRH analogue like this compound.

Detailed Experimental Protocols

Radioligand Binding Assay for TRH Receptor Affinity

This protocol is a representative method for determining the binding affinity (Ki) of this compound for the TRH receptor in rat brain tissue.

Objective: To determine the inhibitory constant (Ki) of this compound for the TRH receptor by competitive displacement of a radiolabeled ligand.

Materials:

-

Tissue: Whole rat brain (minus cerebellum).

-

Radioligand: [3H]-Me-TRH (a stable TRH analogue).

-

Test Compound: this compound.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl (pH 7.4).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 2 mM MgCl2 and 0.1% Bovine Serum Albumin (BSA).

-

-

Equipment:

-

Homogenizer (e.g., Polytron).

-

Centrifuge (refrigerated).

-

Incubation bath.

-

Filtration manifold.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter and vials.

-

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 48,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh homogenization buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a series of tubes, add:

-

100 µL of the membrane preparation.

-

50 µL of [3H]-Me-TRH (at a final concentration near its Kd).

-

50 µL of varying concentrations of this compound (or buffer for total binding, and a high concentration of unlabeled TRH for non-specific binding).

-

-

Incubate the tubes at 4°C for 60 minutes.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters, pre-soaked in assay buffer.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of [3H]-Me-TRH) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate Accumulation Assay

This protocol outlines a representative method to assess the functional potency (EC50) of this compound by measuring its ability to stimulate the production of inositol phosphates in a cell-based assay.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for stimulating inositol phosphate accumulation.

Materials:

-

Cell Line: A cell line expressing the TRH receptor (e.g., GH3 pituitary cells).

-

Reagents:

-

[3H]-myo-inositol.

-

Lithium Chloride (LiCl) solution.

-

Perchloric acid or Trichloroacetic acid.

-

Dowex AG1-X8 resin (formate form).

-

Formic acid and ammonium formate solutions.

-

-

Equipment:

-

Cell culture incubator.

-

Multi-well cell culture plates.

-

Chromatography columns.

-

Scintillation counter.

-

Procedure:

-

Cell Culture and Labeling:

-

Culture GH3 cells in appropriate media.

-

Label the cells by incubating with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

-

Stimulation:

-

Wash the labeled cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).

-

Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 60 minutes).

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation by adding ice-cold perchloric acid or trichloroacetic acid.

-

Scrape the cells and collect the extracts.

-

Neutralize the extracts.

-

-

Separation and Quantification:

-

Apply the extracts to Dowex anion-exchange columns.

-

Wash the columns to remove free [3H]-inositol.

-

Elute the total [3H]-inositol phosphates with a high concentration of ammonium formate/formic acid.

-

Measure the radioactivity of the eluates using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [3H]-inositol phosphate accumulation against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

In Vivo Microdialysis for Acetylcholine Release

This protocol provides a representative method for measuring the effect of this compound on acetylcholine release in the brain of freely moving rats.

Objective: To quantify the change in extracellular acetylcholine levels in a specific brain region following systemic administration of this compound.

Materials:

-

Animals: Adult male rats.

-

Equipment:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector (refrigerated).

-

HPLC system with electrochemical detection (HPLC-ECD).

-

-

Solutions:

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

Acetylcholinesterase inhibitor (e.g., neostigmine) to be included in the aCSF to prevent acetylcholine degradation.

-

This compound solution for administration.

-

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus).

-

Secure the cannula with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor at a low, constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period (e.g., 1-2 hours) and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration and Sample Collection:

-

Administer this compound systemically (e.g., via intravenous or intraperitoneal injection).

-

Continue to collect dialysate samples for several hours post-administration.

-

-

Analysis of Acetylcholine:

-

Analyze the acetylcholine content in the dialysate samples using HPLC-ECD.

-

-

Data Analysis:

-

Quantify the acetylcholine concentration in each sample.

-

Express the post-injection acetylcholine levels as a percentage of the average baseline levels.

-

Analyze the time course of the effect of this compound on acetylcholine release.

-

Conclusion

The foundational pharmacological studies of this compound reveal it to be a potent TRH analogue with high affinity for TRH receptors in the brain. Its mechanism of action is consistent with the established TRH receptor signaling pathway, and it demonstrates the ability to modulate central cholinergic systems, which likely contributes to its CNS stimulant effects. The in vivo pharmacokinetic data, although limited, suggests a relatively short half-life, which, combined with its sustained receptor occupancy, indicates a complex pharmacokinetic/pharmacodynamic relationship. Further research is warranted to fully elucidate its functional potency (EC50) and to expand upon its pharmacokinetic profile and in vivo efficacy in various models of CNS disorders. The methodologies and data presented in this guide provide a solid foundation for such future investigations.

References

An In-depth Technical Guide to the Endocrine Effects of Montirelin Administration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Montirelin (also known as CG-3703 or NS-3) is a synthetic analog of thyrotropin-releasing hormone (TRH) engineered for enhanced potency and duration of action, primarily targeting the central nervous system.[1] As a TRH analog, this compound interacts with TRH receptors, leading to the release of thyrotropin (TSH) and prolactin from the anterior pituitary gland.[1] This technical guide provides a comprehensive overview of the endocrine effects of this compound administration, summarizing available quantitative data, detailing experimental methodologies, and visualizing key signaling pathways and workflows. The information presented is intended to support further research and drug development efforts related to this potent neuropeptide analog.

Introduction

Thyrotropin-releasing hormone (TRH) is a hypothalamic tripeptide that plays a crucial role in regulating the hypothalamic-pituitary-thyroid axis. Beyond its primary endocrine function of stimulating the release of thyroid-stimulating hormone (TSH) and prolactin, TRH also acts as a neurotransmitter and neuromodulator in the central nervous system (CNS). The therapeutic potential of TRH is limited by its short biological half-life. This has led to the development of more stable and potent analogs, such as this compound.

This compound has demonstrated greater potency than TRH in CNS-related effects, showing promise in preclinical models for conditions such as disturbances of consciousness.[2] Understanding its endocrine profile is critical for its development as a therapeutic agent, as modulation of the pituitary-thyroid axis can have widespread physiological consequences. This guide will synthesize the available data on the endocrine effects of this compound, with a focus on its impact on TSH, prolactin, and growth hormone (GH).

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to TRH receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway activated upon receptor binding is the Gq/11 pathway.

TRH Receptor Signaling Cascade

Activation of the TRH receptor by this compound initiates a cascade of intracellular events:

-

G-protein Activation: The receptor-ligand complex activates the Gq/11 protein.

-

Phospholipase C Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C Activation: DAG, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

Downstream Effects: Activated PKC and elevated intracellular Ca2+ trigger the phosphorylation of various downstream proteins, leading to the synthesis and secretion of TSH and prolactin. The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also implicated in mediating some of the downstream effects of TRH receptor activation.[3][4]

Endocrine Effects of this compound Administration

As a potent TRH analog, this compound is expected to stimulate the release of TSH and prolactin. However, its unique pharmacological profile may lead to distinct effects compared to native TRH.

Effects on Thyrotropin (TSH) and Prolactin (PRL)

Direct quantitative data on the dose-response and time-course of this compound's effects on TSH and prolactin are limited in publicly available literature. However, studies on other TRH analogs can provide valuable insights. For instance, the synthetic N3im-methyl analogue of TRH (methyl-TRH) demonstrated a dose-related increase in serum TSH and PRL in euthyroid men following intravenous administration. A 100 µg dose of methyl-TRH elicited a maximum TSH response, while a 25 µg dose produced a maximum PRL response.

A study on this compound (CG-3703) in pseudopregnant rats revealed a dual and opposing effect on prolactin secretion. In vitro, this compound stimulated prolactin secretion from incubated pituitary glands in the presence of a moderate concentration of dopamine (5x10⁻⁸ M), but not in the absence or presence of a high concentration of dopamine (10⁻⁶ M). In vivo, this compound postponed the nocturnal prolactin peaks and blocked dopamine antagonist-induced prolactin secretion. These findings suggest that this compound has a direct stimulatory effect on pituitary lactotrophs, which is modulated by dopamine, and an indirect inhibitory effect, likely mediated by the release of dopamine from tuberoinfundibular neurons.

Table 1: Summary of Expected and Observed Effects of this compound on TSH and Prolactin

| Hormone | Expected Effect based on TRH agonism | Observed/Inferred Effects of this compound | Notes |

| TSH | Stimulation of release | Stimulation of release is expected, but quantitative data is lacking. | Potency and duration of effect may differ from TRH. |

| Prolactin | Stimulation of release | Dual effect: Direct stimulation (dopamine-modulated) and indirect inhibition (dopamine-mediated). | The net effect on prolactin levels may depend on the physiological state and dopamine tone. |

Effects on Growth Hormone (GH)

The effect of this compound on growth hormone secretion is not well-characterized. Research on related compounds has produced conflicting results. Some studies suggest that motilin, a gastrointestinal hormone with some structural similarity to ghrelin, can stimulate GH release in vitro from rat pituitary cells. However, other studies have shown that a motilin agonist, erythromycin, decreases circulating GH levels in normal human subjects. Ghrelin and other growth hormone secretagogues (GHSs) stimulate GH release through the GHS receptor, a different pathway from the TRH receptor. While some GHSs can cause a slight release of prolactin, their primary effect is on GH. Given that this compound acts on the TRH receptor, a significant direct effect on GH secretion is not expected, but potential indirect effects or cross-reactivity at high concentrations cannot be ruled out without further investigation.

Experimental Protocols

In Vivo Animal Studies

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [this compound hydrate (NS-3), a TRH analog, improved the disturbance of consciousness caused by head concussion and pentobarbital in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical and physiological insights into TRH receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Montirelin Synthesis and Purification for Research Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of Montirelin, a thyrotropin-releasing hormone (TRH) analog, for research applications. The synthesis is based on a standard solid-phase peptide synthesis (SPPS) methodology using Fmoc chemistry. The subsequent purification protocol utilizes preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield high-purity this compound suitable for in vitro and in vivo studies. This guide also outlines the key signaling pathway of this compound and provides a comprehensive workflow for its synthesis and characterization.

Introduction

This compound is a synthetic analog of thyrotropin-releasing hormone (TRH) with enhanced central nervous system (CNS) activity and metabolic stability compared to the native hormone.[1][2] As a tripeptide with the sequence pGlu-His-Pro-NH2, TRH plays a crucial role in the hypothalamic-pituitary-thyroid axis.[3] this compound's modifications are designed to increase its resistance to enzymatic degradation, thereby prolonging its therapeutic window for potential applications in neurological disorders.

This application note details a robust and reproducible method for the synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted technique for generating peptides with high purity and yield.[1] Following synthesis, a comprehensive purification protocol using preparative RP-HPLC is described to isolate this compound from cleavage cocktail remnants and synthesis-related impurities.

This compound Signaling Pathway

This compound, as a TRH analog, is expected to exert its biological effects by binding to and activating TRH receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade initiated by TRH receptor activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.

Caption: this compound signaling pathway via the TRH receptor.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Grade |

| Rink Amide MBHA Resin | Various | 100-200 mesh, 0.4-0.8 mmol/g |

| Fmoc-Pro-OH | Various | Peptide synthesis grade |

| Fmoc-His(Trt)-OH | Various | Peptide synthesis grade |

| pGlu-OH | Various | Peptide synthesis grade |

| HBTU | Various | Peptide synthesis grade |

| DIPEA | Various | Peptide synthesis grade |

| Piperidine | Various | Reagent grade |

| DMF | Various | Peptide synthesis grade |

| DCM | Various | ACS grade |

| TFA | Various | Reagent grade |

| TIS | Various | Reagent grade |

| Acetonitrile | Various | HPLC grade |

| Diethyl ether | Various | Anhydrous |

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is for a 0.1 mmol scale synthesis.

Workflow for this compound Solid-Phase Synthesis

Caption: Workflow for the solid-phase synthesis of this compound.

Protocol:

-

Resin Preparation: Swell 250 mg of Rink Amide MBHA resin (0.1 mmol) in 5 mL of DMF for 30 minutes in a peptide synthesis vessel. Drain the DMF.

-

Proline Coupling:

-

Dissolve Fmoc-Pro-OH (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and DIPEA (0.6 mmol, 6 eq.) in 3 mL of DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

-

Fmoc Deprotection:

-

Add 5 mL of 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain and add another 5 mL of 20% piperidine in DMF and shake for 15 minutes.

-

Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

-

Histidine Coupling:

-

Dissolve Fmoc-His(Trt)-OH (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and DIPEA (0.6 mmol, 6 eq.) in 3 mL of DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

-

Fmoc Deprotection: Repeat step 3.

-

Pyroglutamic Acid Coupling:

-

Dissolve pGlu-OH (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and DIPEA (0.6 mmol, 6 eq.) in 3 mL of DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).

-

-

Final Washing and Drying: Wash the resin with methanol (3 x 5 mL) and dry under vacuum.

Cleavage and Deprotection

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water.

-

Add 5 mL of the cleavage cocktail to the dried resin and shake at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with 1 mL of TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to 40 mL of cold diethyl ether.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 30 mL).

-

Dry the crude peptide pellet under a stream of nitrogen and then under vacuum.

Purification by Preparative RP-HPLC

The crude this compound is purified by preparative reversed-phase HPLC.

| Parameter | Condition |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-35% B over 30 minutes |

| Flow Rate | 15 mL/min |

| Detection | 220 nm |

| Injection Volume | 1-5 mL (dissolved in Mobile Phase A) |

Protocol:

-

Dissolve the crude this compound in a minimal amount of Mobile Phase A.

-

Inject the sample onto the preparative HPLC system.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the fractions with >95% purity.

-

Lyophilize the pooled fractions to obtain pure this compound as a white powder.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques.

| Technique | Expected Result |

| Analytical RP-HPLC | Single major peak with >95% purity |

| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺: 409.18 Da, Observed: 409.2 ± 0.2 Da |

Summary

This application note provides a comprehensive and detailed protocol for the synthesis and purification of this compound for research purposes. The use of standard Fmoc-based SPPS allows for the efficient and reliable production of the crude peptide. Subsequent purification by preparative RP-HPLC yields this compound with a high degree of purity, suitable for a wide range of research applications. The provided workflows and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological context of this compound. Researchers can adapt and optimize these protocols to suit their specific laboratory conditions and research needs.

References

In Vivo Experimental Protocol for Montirelin in Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), exhibits potent central nervous system (CNS) stimulating effects with greater potency and a longer duration of action than native TRH.[1] As a TRH receptor agonist, this compound holds therapeutic potential for conditions requiring neuroprotection and cognitive enhancement, including recovery from concussion.[1] These application notes provide detailed in vivo experimental protocols for evaluating the efficacy of this compound in rodent models, focusing on its CNS stimulant, neuroprotective, and cognitive-enhancing properties. The following protocols are a synthesis of established methodologies for similar compounds and general preclinical screening procedures, adapted for the investigation of this compound.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative parameters for the proposed in vivo experiments with this compound in rodent models.

Table 1: Dosage and Administration

| Parameter | Mouse | Rat | Reference(s) |

| Animal Model | Swiss Webster, C57BL/6 | Sprague-Dawley, Wistar | [2] |

| Dosage Range (i.v.) | >125 mg/kg (for toxic effects) | >50 mg/kg (for toxic effects) | [2] |

| Dosage Range (i.m.) | >5 mg/kg (for toxic effects) | >5 mg/kg (for toxic effects) | |

| Proposed Efficacy Dosage (i.p. or s.c.) | 1 - 20 mg/kg | 1 - 20 mg/kg | N/A |

| Vehicle | Sterile Saline (0.9% NaCl) | Sterile Saline (0.9% NaCl) | N/A |

| Administration Volume | 5 - 10 mL/kg | 5 - 10 mL/kg | N/A |

Note: Efficacy dosages are extrapolated from toxicity data and typical dose ranges for CNS stimulants. Dose-response studies are recommended to determine the optimal therapeutic dose.

Table 2: Summary of Behavioral and Neurochemical Assays

| Experiment | Animal Model | Key Parameters Measured |

| Locomotor Activity | Mouse/Rat | Total distance traveled, rearing frequency, stereotypy counts |

| Forced Swim Test | Mouse/Rat | Immobility time, swimming time, climbing time |

| Elevated Plus Maze | Rat | Time spent in open/closed arms, number of entries into open/closed arms |

| Concussion Model | Mouse/Rat | Neurological Severity Score (NSS), cognitive function (e.g., Morris Water Maze) |

| Neurochemical Analysis | Rat | Levels of dopamine, serotonin, norepinephrine and their metabolites in prefrontal cortex, striatum, and hippocampus |

Experimental Protocols

Assessment of CNS Stimulant Effects: Locomotor Activity

This protocol assesses the stimulant effects of this compound by measuring spontaneous locomotor activity in an open field test.

Materials:

-

Open field arena (e.g., 40 x 40 x 30 cm for rats; 25 x 25 x 20 cm for mice) equipped with infrared beams or a video tracking system.

-

This compound solution

-

Vehicle (Sterile Saline)

-

Syringes and needles for administration

Procedure:

-

Habituation: Acclimate rodents to the testing room for at least 60 minutes before the experiment.

-

Administration: Administer this compound (1, 5, 10, 20 mg/kg) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Testing: 30 minutes post-injection, place the animal in the center of the open field arena.

-

Data Collection: Record locomotor activity for 30-60 minutes. Key parameters include total distance traveled, horizontal activity, vertical activity (rearing), and stereotyped behaviors.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.

Evaluation of Antidepressant-like Activity: Forced Swim Test

The Forced Swim Test is a common model to screen for antidepressant-like effects.

Materials:

-

Glass cylinders (25 cm tall, 10 cm diameter for mice; 45 cm tall, 20 cm diameter for rats)

-

Water at 23-25°C

-

This compound solution

-

Vehicle (Sterile Saline)

-

Syringes and needles

Procedure:

-

Pre-test Session (for rats): On day 1, place each rat in the cylinder filled with water (30 cm deep) for 15 minutes. This session is for habituation and is not scored.

-

Administration: On day 2, administer this compound (1, 5, 10, 20 mg/kg, i.p.) or vehicle 60, 30, and 5 minutes before the test session (for rats) or once 30 minutes before the test (for mice).

-

Test Session: Place the animal in the cylinder with water (15 cm deep for mice; 30 cm for rats) for a 6-minute session.

-

Data Collection: Video record the session and score the last 4 minutes for immobility, swimming, and climbing behaviors.

-

Data Analysis: Compare the duration of immobility between the this compound-treated groups and the vehicle control group using statistical analysis. A decrease in immobility time is indicative of an antidepressant-like effect.

Assessment of Anxiolytic-like Effects: Elevated Plus Maze

The Elevated Plus Maze is used to assess anxiety-like behavior in rodents.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms)

-

Video camera and tracking software

-

This compound solution

-

Vehicle (Sterile Saline)

-

Syringes and needles

Procedure:

-

Habituation: Allow rats to acclimate to the testing room for at least 60 minutes.

-

Administration: Administer this compound (1, 5, 10, 20 mg/kg, i.p.) or vehicle 30 minutes before the test.

-

Testing: Place the rat in the center of the maze, facing an open arm.

-

Data Collection: Record the animal's behavior for 5 minutes. Measure the time spent in and the number of entries into the open and closed arms.

-

Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters suggests an anxiolytic-like effect.

Evaluation of Neuroprotective Effects in a Concussion Model

This protocol outlines a model of mild traumatic brain injury (mTBI) to evaluate the neuroprotective potential of this compound.

Materials:

-

Weight-drop injury device

-

Anesthesia (e.g., isoflurane)

-

This compound solution

-

Vehicle (Sterile Saline)

-

Behavioral testing apparatus (e.g., Morris Water Maze)

Procedure:

-

Induction of mTBI: Anesthetize the rodent. Secure the animal in the weight-drop apparatus and induce a mild TBI by dropping a guided weight onto the exposed skull.

-